molecular formula C86H160N3O40P3 B1265205 7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA

7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA

Cat. No. B1265205
M. Wt: 1969.1 g/mol
InChI Key: KRXYYUZJVIKNHD-FSGBJRFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA is a lipid A derivative, comprising lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues with the terminal KDO carrying a (2-aminoethyl)phosphoryl group at position 7. It derives from a lipid IVA. It is a conjugate acid of a 7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA(6-).

Scientific Research Applications

1. Role in Lipopolysaccharide Biosynthesis

7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA plays a significant role in the biosynthesis of lipopolysaccharides (LPS) in bacteria like Escherichia coli. The compound serves as a substrate for KDO-transferases which attach 3-deoxy-D-manno-octulosonic acid (Kdo) to lipid A. This process is crucial for the formation of complex LPS structures and analogs in Gram-negative bacteria (Brożek, Hosaka, Robertson, & Raetz, 1989).

2. Enzymatic Modification in Bacterial LPS

In Helicobacter pylori, the compound is subject to enzymatic modification. H. pylori has a Kdo hydrolase that can remove the outer Kdo sugar from Kdo2-lipid A, a process that depends on prior removal of the 1-phosphate group from lipid A. This modification is unique to gram-negative bacterial LPS (Stead, Tran, Ferguson, McGrath, Cotter, & Trent, 2005).

3. Involvement in Lipopolysaccharide Structure Variability

Research on Rhizobium leguminosarum, a nitrogen-fixing bacterium, shows the compound’s role in generating phosphate-deficient lipid A. This is achieved by a membrane-bound phosphatase in R. leguminosarum that removes the 4' phosphate of Kdo2-lipid IVA. This illustrates the variability of LPS structure among different bacteria and its dependence on the presence of compounds like 7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA (Price, Jeyaretnam, Carlson, Kadrmas, Raetz, & Brożek, 1995).

4. Facilitation of Novel Acylations in Bacterial LPS

Studies on R. leguminosarum also highlight the compound’s role in facilitating novel acylations, specifically with 27-hydroxyoctacosanoic acid. This process, which involves transferring the acid to (Kdo)2-lipid IVA, is a key aspect of lipid A precursor synthesis in bacteria (Brozek, Kadrmas, & Raetz, 1996).

properties

Product Name

7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA

Molecular Formula

C86H160N3O40P3

Molecular Weight

1969.1 g/mol

IUPAC Name

(2R,4R,5R,6S)-6-[(1R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxyethyl]-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-5-hydroxy-2-[[(2R,3S,4R,5R,6R)-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]oxan-4-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C86H160N3O40P3/c1-5-9-13-17-21-25-29-33-37-41-57(92)47-67(98)88-71-79(122-69(100)49-59(94)43-39-35-31-27-23-19-15-11-7-3)75(104)65(120-82(71)129-131(112,113)114)55-117-81-72(89-68(99)48-58(93)42-38-34-30-26-22-18-14-10-6-2)80(123-70(101)50-60(95)44-40-36-32-28-24-20-16-12-8-4)78(128-130(109,110)111)66(121-81)56-118-85(83(105)106)52-63(74(103)76(125-85)62(97)53-90)124-86(84(107)108)51-61(96)73(102)77(126-86)64(54-91)127-132(115,116)119-46-45-87/h57-66,71-82,90-97,102-104H,5-56,87H2,1-4H3,(H,88,98)(H,89,99)(H,105,106)(H,107,108)(H,115,116)(H2,109,110,111)(H2,112,113,114)/t57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,85-,86-/m1/s1

InChI Key

KRXYYUZJVIKNHD-FSGBJRFRSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)OP(=O)(O)OCCN)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)OP(=O)(O)OCCN)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)O)O)OC(=O)CC(CCCCCCCCCCC)O)O

Origin of Product

United States

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